molecular formula C22H16N2O4 B3718103 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE CAS No. 5737-78-0

2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE

Cat. No.: B3718103
CAS No.: 5737-78-0
M. Wt: 372.4 g/mol
InChI Key: JICGRRAMYWKRGU-FOKLQQMPSA-N
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Description

2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and an appropriate amine derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1H-INDENE-1,3(2H)-DIONE
  • 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

6-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-28-18-10-12(2-9-17(18)25)11-23-24-21(26)15-7-5-13-3-4-14-6-8-16(22(24)27)20(15)19(13)14/h2,5-11,25H,3-4H2,1H3/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICGRRAMYWKRGU-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417076
Record name ST4023146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5737-78-0
Record name ST4023146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Reactant of Route 2
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Reactant of Route 3
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Reactant of Route 4
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Reactant of Route 5
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Reactant of Route 6
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE

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